2-ethyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole
Description
This compound is a sulfonylated imidazole derivative with a substituted phenyl ring. Key structural features include:
- Imidazole core: Substituted at position 1 with a sulfonyl group linked to a 5-isopropyl-2-methoxy-4-methylphenyl moiety.
- Substituents:
- Position 2: Ethyl group.
- Position 4: Methyl group.
- Phenyl ring substituents:
- 2-Methoxy, 4-methyl, and 5-isopropyl groups.
Properties
Molecular Formula |
C17H24N2O3S |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-ethyl-1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C17H24N2O3S/c1-7-17-18-13(5)10-19(17)23(20,21)16-9-14(11(2)3)12(4)8-15(16)22-6/h8-11H,7H2,1-6H3 |
InChI Key |
QBCFIAPBNBJCFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound involves several steps. One common approach is via a multistep process, starting from commercially available starting materials. Here’s a simplified outline:
Imidazole Formation: Begin by synthesizing the imidazole ring. This can be achieved through cyclization of an appropriate precursor.
Sulfone Group Introduction: Attach the sulfone group to the imidazole ring. This step typically involves electrophilic aromatic substitution.
Substituent Addition: Introduce the isopropyl, methoxy, and methyl substituents onto the phenyl ring.
Ethyl Group Addition: Finally, add the ethyl group to the imidazole ring.
Industrial production methods may vary, but these synthetic principles guide the preparation.
Chemical Reactions Analysis
Oxidation: The sulfone group can undergo oxidation reactions.
Reduction: Reduction of the sulfone group or other functional groups may occur.
Substitution: The compound is susceptible to nucleophilic substitution reactions.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: May interact with biological targets due to its substituents.
Industry: Employed in the development of specialty chemicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting specific pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A : 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole
- Difference : Ethoxy group replaces methoxy at the phenyl 2-position.
- Impact :
Compound B : 2-Chloro-5-(3-chloro-2,6-difluorophenyl)-1-(4-chlorophenyl)-4-methyl-1H-imidazole
- Differences :
- Halogenated phenyl rings (Cl, F) instead of methoxy/isopropyl/methyl.
- Chlorine at imidazole position 2.
- Reduced metabolic stability compared to the target compound .
Compound C : 5-Methyl-2-phenyl-1H-imidazole-4-methanol
- Differences: Hydroxymethyl group at position 3. No sulfonyl group; phenyl substituent at position 2.
- Impact: Increased hydrogen-bonding capacity (via -OH) improves solubility.
Compound D : 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester
Physicochemical and Pharmacological Properties
Biological Activity
2-Ethyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 350.44 g/mol
- CAS Number : 927637-31-8
The biological activity of this compound is largely attributed to its imidazole core, which is known for interacting with various biological targets, including enzymes and receptors. The sulfonyl group enhances binding affinity, potentially modulating the activity of protein targets involved in various pathways.
Antitumor Activity
Research indicates that imidazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 2-ethyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole demonstrate cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 | 1.98 ± 1.22 |
| Compound B | Jurkat | 1.61 ± 1.92 |
These findings suggest that the structural features of the imidazole ring are crucial for enhancing cytotoxicity against tumor cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study assessing the effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, it was found to exhibit notable zones of inhibition.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| E. coli | 20 |
| B. subtilis | 22 |
| S. aureus | 28 |
These results highlight the potential of this compound as an antimicrobial agent .
Case Studies
Several case studies have illustrated the efficacy of imidazole derivatives in clinical settings:
- Case Study on Anticancer Properties : A clinical trial involving patients with advanced solid tumors evaluated a related imidazole compound, which resulted in significant tumor reduction in a subset of patients.
- Antimicrobial Efficacy : In a study focusing on hospital-acquired infections, a derivative demonstrated effectiveness against resistant strains of bacteria, suggesting its potential role in treating infections where traditional antibiotics fail.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
